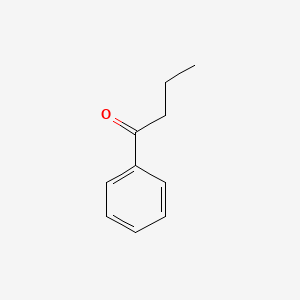

Butyrophenone

Description

This compound is synthetic agents containing the phenyl-1-butanone group, most Butyrophenones are neuroleptic (antipsychotic) drugs, such as haloperidol, droperidol, or azaperone, that control schizophrenic symptoms (hallucinations, delusions, dementia). Most antipsychotic agents interfere with neurotransmitter functions, usually blocking dopamine receptors, and induce behavioral, endocrine, motor-kinetic effects. (NCI04)

Structure

3D Structure

Properties

IUPAC Name |

1-phenylbutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h3-5,7-8H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSAXUULYPJSKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047059 | |

| Record name | Butyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Butyrophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.08 [mmHg] | |

| Record name | Butyrophenone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20384 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

495-40-9 | |

| Record name | Butyrophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-40-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyrophenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495409 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYROPHENONE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanone, 1-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butyrophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butyrophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.091 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYROPHENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/186I11WB5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of Novel Butyrophenone Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Butyrophenones are a class of chemical compounds that form the structural basis for a significant number of pharmaceutical drugs, particularly those used in the treatment of psychiatric disorders. The archetypal butyrophenone, haloperidol, has been a cornerstone of antipsychotic therapy for decades. However, the quest for agents with improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile has driven the development of novel this compound derivatives. This technical guide provides an in-depth overview of the synthesis, experimental protocols, and pharmacological evaluation of these next-generation compounds, intended for researchers, scientists, and professionals in the field of drug development.

Core Synthetic Methodologies

The synthesis of novel this compound derivatives primarily revolves around two key strategies: the functionalization of the this compound core and the bioisosteric replacement of the piperidine ring of existing drugs like haloperidol.

A foundational method for constructing the this compound scaffold is the Friedel-Crafts acylation . This reaction typically involves the acylation of an aromatic compound with butyryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[1]

For the synthesis of more complex and novel derivatives, multi-step synthetic routes are often employed. A common approach involves the alkylation of a secondary amine, often a piperidine or a related heterocyclic moiety, with a suitable 4-halothis compound, such as 4-chloro-4'-fluorothis compound. This method allows for the introduction of diverse functionalities on the amine-containing ring, enabling the exploration of a wide chemical space.

Featured Novel this compound Derivatives: Synthesis and Pharmacology

This section details the synthesis and pharmacological properties of three distinct classes of novel this compound derivatives that exemplify current research directions.

Diazepane Analogs of Haloperidol

To address the potential for in vivo biotransformation of the piperidine ring in haloperidol to neurotoxic pyridinium metabolites, researchers have explored its replacement with bioisosteric equivalents like diazepane.[1]

Table 1: In Vitro Binding Affinities (Ki, nM) of Diazepane Analog (Compound 13) and Standard Antipsychotics [1]

| Compound | D₂ | D₄ | 5-HT₁A | 5-HT₂A | H₁ | M₁ | NET | DAT | SERT |

| Compound 13 | 25.4 | 3.2 | 10.5 | 4.5 | 15.6 | >1000 | 125 | >1000 | 350 |

| Haloperidol | 1.2 | 5.0 | >1000 | 150 | 500 | >1000 | >1000 | >1000 | >1000 |

| Clozapine | 125 | 21 | 15 | 5 | 6.3 | 1.9 | 250 | >1000 | >1000 |

Experimental Protocol: Synthesis of 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one (Compound 13) [1]

This synthesis involves a multi-step process starting with the preparation of 4-chloroboronic acid from 4-chlorobromobenzene. The boronic acid is then coupled with N-Boc protected 1,4-diazepane under palladium-catalyzed amination conditions. Following deprotection, the resulting amine is alkylated with 4-chloro-4'-fluorothis compound to yield the final product. An alternative, more direct route involves the coupling of 4-chloroiodobenzene with unprotected homopiperazine catalyzed by copper(I) iodide.[1]

Azasteroidal Butyrophenones

In an effort to develop more active antipsychotic agents, novel analogs of haloperidol have been synthesized by attaching the this compound moiety to a steroidal backbone, specifically creating azasteroids.[2] This approach aims to leverage the ability of steroids to cross cell membranes easily.

Table 2: Antipsychotic Activity of Azasteroidal this compound Derivatives [2]

| Compound | Description | Antipsychotic Activity |

| Compound 7 | 6-[3'-(p-Fluorobenzoyl)propyl]-6-aza-5α-cholesterol | Effective antipsychotic |

| Compound 15 | 17a-[3'-(p-Fluorobenzoyl)propyl]-17a-aza-D-homo-5-androsten-3β-ol | Activity comparable to haloperidol |

| Compound 20 | 4-[3'-(p-Fluorobenzoyl)propyl]-4-aza-5α-androstan-17β-ol | Effective antipsychotic |

Experimental Protocol: Synthesis of 6-[3'-(p-fluorobenzoyl)propyl]-6-aza-5α-cholesterol (Compound 7) [2]

The synthesis starts from cholesterol, which is converted to 6-aza-5α-cholestanol through a series of reactions including acetylation, oxidation, and Beckmann rearrangement. The resulting azacholesterol derivative is then refluxed with 4-chloro-4'-fluorothis compound in the presence of sodium carbonate and potassium iodide in a toluene solution for 96 hours to yield the final product.[2]

Conformationally Constrained Butyrophenones

To investigate the structure-activity relationships and to potentially enhance receptor selectivity, this compound analogs with restricted conformations have been synthesized. These compounds often incorporate the this compound side chain into a cyclic or fused ring system.

Signaling Pathways and Experimental Workflows

The therapeutic and adverse effects of this compound derivatives are mediated through their interaction with various neurotransmitter receptors, primarily dopamine D₂ and serotonin 5-HT₂A receptors.

Dopamine D₂ Receptor Signaling Pathway

Antagonism of D₂ receptors in the mesolimbic pathway is believed to be the primary mechanism for the antipsychotic effects of butyrophenones.

Caption: Dopamine D₂ Receptor Antagonism by Butyrophenones.

Serotonin 5-HT₂A Receptor Signaling Pathway

The interaction of many atypical this compound derivatives with 5-HT₂A receptors is thought to contribute to their improved side-effect profile, particularly with respect to extrapyramidal symptoms.

Caption: Serotonin 5-HT₂A Receptor Antagonism Pathway.

Experimental Workflow for Novel this compound Antipsychotic Discovery

The discovery and development of novel this compound antipsychotics follows a structured workflow from initial design to clinical evaluation.

Caption: Antipsychotic Drug Discovery and Development Workflow.

Conclusion

The synthesis of novel this compound derivatives continues to be a promising avenue for the development of improved antipsychotic medications. By exploring diverse chemical scaffolds, such as diazepanes and azasteroids, and by employing strategies like conformational restriction, researchers are creating new chemical entities with tailored pharmacological profiles. A thorough understanding of the synthetic methodologies, coupled with detailed in vitro and in vivo evaluations, is crucial for the successful translation of these novel compounds from the laboratory to the clinic. The data and protocols presented in this guide offer a valuable resource for professionals dedicated to advancing the field of CNS drug discovery.

References

An In-depth Technical Guide to the Mechanism of Action of Butyrophenones in the Central Nervous System

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular and cellular mechanisms of action of butyrophenone antipsychotics within the central nervous system (CNS). It details their primary and secondary receptor interactions, downstream signaling cascades, and the experimental methodologies used to elucidate these properties.

Executive Summary

Butyrophenones are a class of first-generation, or "typical," antipsychotic drugs primarily used in the management of schizophrenia and other psychotic disorders.[1][2] Their therapeutic efficacy is predominantly attributed to their potent antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][3] This action alleviates the positive symptoms of psychosis, such as hallucinations and delusions.[1] However, their clinical profile is also shaped by interactions with a range of other neurotransmitter receptors, which contribute to both their therapeutic breadth and their side-effect profile, particularly extrapyramidal symptoms (EPS).[1][3] This guide synthesizes the current understanding of this compound pharmacology, supported by quantitative data, experimental protocols, and pathway visualizations.

Core Mechanism: Dopamine D2 Receptor Antagonism

The defining mechanism of action for all butyrophenones is the blockade of postsynaptic dopamine D2 receptors (D2Rs).[1][3] D2Rs are G-protein coupled receptors (GPCRs) that, upon activation by dopamine, couple to Gαi/o proteins.[4][5] This coupling initiates a signaling cascade that inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular concentrations of cyclic adenosine monophosphate (cAMP).[4][6]

By acting as potent antagonists, butyrophenones like haloperidol bind to D2Rs with high affinity, preventing dopamine from binding and thereby disrupting this signaling pathway.[3][7] This blockade of D2Rs in the brain's mesolimbic pathway is believed to be the primary basis for their antipsychotic effects.[1] However, antagonism of D2Rs in other pathways, such as the nigrostriatal pathway, is responsible for the high incidence of EPS, including muscle rigidity and tremor.[1][3]

Downstream Signaling Pathways

This compound-induced D2R antagonism classically reverses the dopamine-mediated inhibition of adenylyl cyclase.[4] However, research has revealed more complex, non-canonical signaling pathways. D2Rs also regulate the Akt/GSK-3β (Glycogen Synthase Kinase-3β) signaling pathway through the scaffolding protein β-arrestin 2.[8] While some antipsychotics modulate this pathway, studies indicate that haloperidol, a prototypical this compound, has no significant effect on the phosphorylation of Akt and GSK-3β.[8] This distinguishes it from atypical antipsychotics like amisulpride, which can enhance this pathway, suggesting a different mechanism for neuroprotective effects.[8]

Chronic administration of haloperidol leads to an upregulation of striatal D2 receptor binding and alters the phosphorylation state of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis.[3]

Caption: this compound blocks dopamine's inhibitory effect on adenylyl cyclase via D2R.

Multi-Receptor Binding Profile

While potent D2R antagonism is their hallmark, butyrophenones exhibit varying affinities for other receptors, which modulates their clinical effects and side-effect profiles. This multi-receptor activity is a key differentiator among compounds within the class.

Receptor Affinities

Butyrophenones can also interact with:

-

α1-Adrenergic Receptors: Blockade can lead to side effects like orthostatic hypotension.[9]

-

Serotonin (5-HT) Receptors: Some butyrophenones, like pipamperone, have notable affinity for 5-HT2A receptors, a feature more commonly associated with atypical antipsychotics.[9] This may contribute to efficacy against negative symptoms.

-

NMDA Receptors: Haloperidol and trifluperidol have been shown to inhibit NMDA receptors, particularly those containing the NR1/2B subunit, although the clinical significance of this action for their antipsychotic effect is debated.[10]

-

Histamine H1 and Muscarinic M1 Receptors: Generally, butyrophenones have negligible affinity for these receptors, distinguishing them from low-potency typical antipsychotics that cause more sedation and anticholinergic effects.[9]

Quantitative Pharmacology

The precise action of a this compound is defined by its binding affinity (Ki) for various receptors. A lower Ki value indicates a higher binding affinity. The following table summarizes the affinities of representative butyrophenones for key CNS receptors.

| Compound | D2 (Ki, nM) | D1 (Ki, nM) | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, nM) | H1 (Ki, nM) | M1 (Ki, nM) |

| Haloperidol | 0.28 - 1.45[6][11] | 260 | 4.8 | 12 | 1800 | >10000 |

| Droperidol | 0.4 | 3300 | 1.8 | 1.5 | 18 | 3600 |

| Spiperone | 0.03 | 140 | 0.16 | 32 | 120 | >10000 |

| Benperidol | 0.1 | 1800 | 11 | 28 | 1000 | >10000 |

| Trifluperidol | 0.2 | 1400 | 3.1 | 18 | 1000 | >10000 |

Note: Ki values are compiled from various sources and may differ based on experimental conditions. This table is for comparative purposes.

Key Experimental Protocols

The quantitative data presented above are primarily derived from in vitro radioligand binding assays. These assays are the gold standard for determining the affinity of a drug for a receptor.[12]

Protocol: Competitive Radioligand Binding Assay

This method is used to determine the Ki value of an unlabeled drug (the "competitor," e.g., haloperidol) by measuring its ability to displace a radiolabeled ligand of known affinity from a receptor.[12]

Objective: To determine the binding affinity (Ki) of a this compound for a specific receptor (e.g., D2R).

Materials:

-

Receptor Source: Homogenized tissue from a receptor-rich brain region (e.g., rat striatum for D2R) or cultured cells expressing the human receptor.[7][13]

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [3H]-Spiperone for D2R).[11]

-

Test Compound: The unlabeled this compound at a range of concentrations.

-

Assay Buffer: Tris-based buffer with appropriate ions (e.g., MgCl2).[13]

-

Filtration Apparatus: A 96-well harvester to separate bound from free radioligand.[13]

-

Scintillation Counter: To measure radioactivity.[13]

Methodology:

-

Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet in assay buffer.[13]

-

Incubation: In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.[13]

-

Equilibrium: Incubate the plate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C) to allow binding to reach equilibrium.[13]

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Receptors and bound radioligand are trapped on the filter, while unbound radioligand passes through.[12][13]

-

Washing: Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.[13]

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.[13]

-

Data Analysis: Plot the measured radioactivity against the log concentration of the test compound to generate a competition curve. Calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[13]

Caption: Workflow for a competitive radioligand binding assay.

Conclusion

The mechanism of action of butyrophenones in the central nervous system is centered on high-affinity antagonism of the dopamine D2 receptor. This primary action is responsible for their antipsychotic efficacy and a significant portion of their side-effect profile. The specific clinical characteristics of each this compound are further defined by a unique "fingerprint" of affinities for other neurotransmitter receptors, including adrenergic and serotonergic subtypes. A thorough understanding of this multi-receptor interaction profile, quantified through rigorous experimental methods like radioligand binding assays, is critical for the rational use of these agents and the development of novel antipsychotics with improved efficacy and tolerability.

References

- 1. What is the mechanism of Bromperidol? [synapse.patsnap.com]

- 2. Antipsychotic - Wikipedia [en.wikipedia.org]

- 3. droracle.ai [droracle.ai]

- 4. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]

- 7. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]

- 8. Differential effects of amisulpride and haloperidol on dopamine D2 receptor-mediated signaling in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Actions of butyrophenones and other antipsychotic agents at NMDA receptors: relationship with clinical effects and structural considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdn-links.lww.com [cdn-links.lww.com]

- 12. giffordbioscience.com [giffordbioscience.com]

- 13. giffordbioscience.com [giffordbioscience.com]

The Dawn of Modern Antipsychotics: A Technical History of Butyrophenones

A deep dive into the serendipitous discovery, mechanistic understanding, and preclinical evaluation of a landmark class of antipsychotic agents.

Introduction

The mid-20th century marked a pivotal turning point in the history of psychiatry with the advent of effective pharmacological treatments for psychosis. While the phenothiazines, exemplified by chlorpromazine, were the first to demonstrate profound antipsychotic effects, the subsequent discovery of the butyrophenones represented a chemically distinct class of agents that would solidify the dopamine hypothesis of schizophrenia and provide clinicians with a powerful new therapeutic option. This technical guide explores the history of butyrophenone antipsychotics, from their serendipitous discovery in a Belgian laboratory to the detailed experimental methodologies that elucidated their mechanism of action and predicted their clinical efficacy.

A Serendipitous Discovery: The Janssen Pharmaceutica Story

The story of the butyrophenones begins in the late 1950s at the research laboratories of Janssen Pharmaceutica in Beerse, Belgium, under the leadership of Dr. Paul Janssen.[1][2] The initial research program was not aimed at discovering antipsychotics, but rather at synthesizing potent opioid analgesics derived from pethidine (meperidine).[1][3] This systematic exploration of structure-activity relationships led to the synthesis of a series of phenylpiperidine derivatives.

On February 11, 1958, a chemist on Janssen's team, Bert Hermans, synthesized the 45th this compound derivative, initially designated R1625.[4] Animal studies of R1625 revealed a pharmacological profile that was unexpectedly different from the intended analgesic effects. Instead of the expected opioid-like excitation in mice, after a brief period of agitation, the animals became sedated and cataleptic, a state reminiscent of the effects of the then-new antipsychotic, chlorpromazine.[4] This serendipitous observation prompted a shift in the research direction. Subsequent clinical investigations confirmed that R1625, later named haloperidol, was remarkably effective against the so-called 'positive' symptoms of schizophrenia, such as hallucinations and delusions.[4] Haloperidol received approval from the U.S. Food and Drug Administration (FDA) in 1967 and quickly became a cornerstone of antipsychotic therapy.[1][2]

Mechanism of Action: Dopamine D2 Receptor Antagonism

The discovery of butyrophenones, and particularly the study of haloperidol, was instrumental in the development of the dopamine hypothesis of schizophrenia. The primary mechanism of action for this compound antipsychotics is the blockade of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[1] This antagonism is thought to temper the hyperactivity of dopaminergic systems implicated in the positive symptoms of psychosis.

The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, couples to an inhibitory G protein (Giα). This coupling leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking the D2 receptor, butyrophenones prevent this signaling cascade, thereby reducing the effects of dopamine in these key neural circuits.

dot

Structure-Activity Relationships (SAR)

Following the discovery of haloperidol, extensive research was conducted to understand the relationship between the chemical structure of butyrophenones and their antipsychotic activity. Key findings from these studies include:

-

This compound Chain: The three-carbon propyl chain between the ketone and the nitrogen atom is optimal for activity. Shortening or lengthening this chain decreases potency.

-

Fluorophenyl Group: A fluoro-substitution at the para-position of the phenyl ring attached to the carbonyl group enhances antipsychotic activity.

-

Tertiary Amine: The aliphatic amino nitrogen is essential for activity and is most effective when incorporated into a cyclic structure, such as a piperidine ring.

-

Piperidine Ring Substitution: The nature of the substituent at the 4-position of the piperidine ring significantly influences potency and receptor binding profile.

Quantitative Pharmacology: Receptor Binding Affinities

The antipsychotic potency of butyrophenones is strongly correlated with their binding affinity for the dopamine D2 receptor. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for several key this compound antipsychotics at various neurotransmitter receptors.

| Drug | D2 (Ki, nM) | D1 (Ki, nM) | 5-HT2A (Ki, nM) | α1-adrenergic (Ki, nM) | H1 (Ki, nM) |

| Haloperidol | 1.2 | 280 | 37 | 12 | 1800 |

| Spiperone | 0.03 | 140 | 0.8 | 2.4 | 12 |

| Droperidol | 1.5 | 3600 | 1.2 | 1.5 | 11 |

| Benperidol | 0.08 | 2500 | 2.5 | 3.2 | 1300 |

| Trifluperidol | 0.2 | 1500 | 1.8 | 1.5 | 500 |

Note: Ki values are compiled from various sources and may vary depending on the experimental conditions.

Experimental Protocols: Preclinical Evaluation

The development and characterization of this compound antipsychotics relied on a battery of preclinical experimental models to assess their pharmacological activity.

Radioligand Binding Assay

This in vitro technique was crucial for determining the binding affinities of butyrophenones to various neurotransmitter receptors, particularly the dopamine D2 receptor.

Objective: To determine the affinity (Ki) of a test compound (e.g., a this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Brain tissue (e.g., rat striatum, rich in D2 receptors) or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction containing the receptors.

-

Incubation: The membrane preparation is incubated in a buffer solution with a fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound.

-

Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

dot

Animal Models of Antipsychotic Activity

In vivo animal models were essential for predicting the clinical efficacy of butyrophenones.

The CAR test is a classic behavioral paradigm for screening antipsychotic drugs.[2] Antipsychotics selectively suppress the conditioned avoidance response at doses that do not impair the unconditioned escape response.

Methodology:

-

Apparatus: A shuttle box with two compartments separated by a door. The floor of each compartment is a grid that can deliver a mild electric shock.

-

Procedure: A conditioned stimulus (CS), such as a light or a tone, is presented for a short period (e.g., 10 seconds), followed by the presentation of an unconditioned stimulus (US), a mild foot shock.

-

Training: Rats are trained to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the rat fails to move during the CS, the shock is delivered, and the rat can terminate the shock by moving to the other compartment (escape response).

-

Testing: After training, the animals are treated with a test compound (e.g., haloperidol) or vehicle, and the number of avoidance and escape responses is recorded.

Effective Doses (ED50) in CAR for Selected Butyrophenones:

| Drug | ED50 (mg/kg) for CAR Suppression in Rats |

| Haloperidol | 0.05 - 0.1 |

| Spiperone | 0.02 - 0.04 |

| Droperidol | 0.1 - 0.2 |

| Benperidol | 0.01 - 0.02 |

Note: ED50 values can vary depending on the specific protocol and animal strain.

High doses of amphetamine induce stereotyped behaviors in rodents, such as sniffing, licking, and gnawing, which are thought to model the positive symptoms of psychosis. Antipsychotic drugs are effective at blocking these behaviors.

Methodology:

-

Animals: Typically rats are used.

-

Procedure: Animals are pre-treated with the test compound or vehicle. After a set period, they are administered a high dose of d-amphetamine (e.g., 5-10 mg/kg).

-

Observation: The animals are then observed, and the intensity of stereotyped behaviors is scored by a trained observer at regular intervals.

dot

Conclusion

The discovery of this compound antipsychotics stands as a landmark achievement in psychopharmacology. Born from serendipity and propelled by systematic scientific investigation, this class of drugs not only provided a vital new treatment for psychosis but also played a crucial role in advancing our understanding of the neurobiological basis of schizophrenia. The experimental methodologies developed and refined during their study, from receptor binding assays to predictive animal models, have become foundational tools in modern drug discovery and neuroscience research. The legacy of the butyrophenones continues to influence the development of new and improved treatments for severe mental illness.

References

- 1. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 2. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Atypical antipsychotic drugs block selective components of amphetamine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]

The Butyrophenone Scaffold: A Cornerstone in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The butyrophenone scaffold represents a significant chemotype in medicinal chemistry, having given rise to a clinically important class of pharmaceuticals. Initially recognized for their profound impact on the management of psychiatric disorders, the therapeutic applications of this compound derivatives have since expanded. This technical guide provides a comprehensive overview of the this compound core, detailing its structure-activity relationships, mechanisms of action, and key therapeutic applications. It further presents detailed experimental protocols for the synthesis and biological evaluation of these compounds, supported by quantitative data and visual representations of relevant biological pathways and experimental workflows.

Core Structure and Physicochemical Properties

The characteristic feature of the this compound scaffold is a phenyl ring attached to a carbonyl group, which is in turn connected to a four-carbon chain. The terminal carbon of this chain is typically linked to a nitrogen atom, often incorporated within a piperidine ring. The general structure allows for extensive modification at three key positions: the phenyl ring, the piperidine moiety, and the linker between them, providing a rich landscape for drug design and optimization.

Therapeutic Applications and Mechanism of Action

Antipsychotic Agents

The most prominent application of the this compound scaffold is in the development of antipsychotic drugs.[1] These agents primarily exert their therapeutic effects through antagonism of dopamine D2 receptors in the mesolimbic and mesocortical pathways of the brain.[2] Overactivity in these pathways is associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. By blocking D2 receptors, this compound antipsychotics help to normalize dopaminergic neurotransmission.

Signaling Pathway of Dopamine D2 Receptor Antagonism by Butyrophenones

Caption: Dopamine D2 receptor signaling cascade and its inhibition by butyrophenones.

Many this compound derivatives also exhibit affinity for other receptors, including serotonin (5-HT), alpha-adrenergic, and histamine receptors, which can contribute to their therapeutic efficacy and side-effect profiles.[1]

Antiemetic Agents

Certain butyrophenones, such as droperidol, are potent antiemetics.[3] Their mechanism of action in this context also involves the blockade of D2 receptors, but in the chemoreceptor trigger zone (CTZ) of the medulla oblongata.[2] The CTZ is a crucial area for detecting emetic substances in the blood and relaying this information to the vomiting center.

Other Therapeutic Areas

The versatility of the this compound scaffold has led to its exploration in other therapeutic areas. Research has demonstrated that certain derivatives possess activity as:

-

Calcium Channel Blockers: Some haloperidol derivatives have been shown to exhibit vasodilatory activity through the blockade of L-type calcium channels.[4]

-

Acetylcholinesterase (AChE) Inhibitors: Several butyrophenones have displayed anticholinesterase activity, suggesting potential applications in the treatment of Alzheimer's disease and other cognitive disorders.[5]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on their structural features. Key SAR observations include:

-

Fluorophenyl Group: A fluorine substituent at the para-position of the phenyl ring is often crucial for high affinity to the D2 receptor.

-

This compound Chain: The four-carbon chain is generally optimal for antipsychotic activity. Shortening or lengthening this chain tends to decrease potency.[6]

-

Carbonyl Group: The ketone carbonyl is important for activity, likely participating in hydrogen bonding within the receptor binding pocket. Replacement with other functional groups often reduces efficacy.[2]

-

Piperidine Ring: The basic nitrogen within the piperidine ring is essential for activity. Substitutions on this ring significantly influence receptor affinity and selectivity.

Quantitative Data on this compound Derivatives

The following table summarizes the in vitro binding affinities (Ki in nM) of selected this compound derivatives for various CNS receptors. This data allows for a direct comparison of their potency and selectivity profiles.

| Compound | D2 Ki (nM) | 5-HT2A Ki (nM) | α1 Ki (nM) | H1 Ki (nM) | M1 Ki (nM) |

| Haloperidol | 0.89[1] | 120[1] | 12 | 2200 | >10000 |

| Droperidol | 1.5 | 1.8 | 0.9 | 12 | >10000 |

| Spiperone | 0.05 | 0.9 | 2.5 | 18 | >10000 |

| Benperidol | 0.1 | 4.7 | 1.3 | 48 | >10000 |

| Timiperone | 0.25 | 1.1 | 1.6 | 25 | >10000 |

Data compiled from various sources. Ki values are approximate and can vary depending on the experimental conditions.

Experimental Protocols

Synthesis of Haloperidol

The synthesis of haloperidol typically involves the alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine with 4-chloro-4'-fluorothis compound.

Synthetic Workflow for Haloperidol

Caption: A generalized synthetic scheme for the preparation of haloperidol.

Detailed Protocol:

-

Reaction Setup: To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1 equivalent) in toluene are added potassium carbonate (2 equivalents) and a catalytic amount of potassium iodide.

-

Addition of Alkylating Agent: 4-Chloro-4'-fluorothis compound (1.1 equivalents) is added to the mixture.

-

Reaction: The reaction mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and filtered. The filtrate is washed with water and brine, then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure haloperidol.[2]

In Vitro Receptor Binding Assay (Dopamine D2 Receptor)

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor.

Workflow for D2 Receptor Binding Assay

Caption: General workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Cell membranes expressing the human dopamine D2 receptor are prepared from a stable cell line (e.g., CHO or HEK293 cells).

-

Assay Buffer: The assay is performed in a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

-

Incubation: In a 96-well plate, the cell membranes (10-20 µg of protein) are incubated with a fixed concentration of the radioligand [3H]-spiperone (e.g., 0.2 nM) and varying concentrations of the test compound. Non-specific binding is determined in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).

-

Equilibrium: The plate is incubated at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are washed rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vivo Catalepsy Test in Rats

This test is used to assess the potential of a compound to induce extrapyramidal side effects (EPS), a common side effect of typical antipsychotics.

Detailed Protocol:

-

Animals: Male Wistar or Sprague-Dawley rats (200-250 g) are used.

-

Drug Administration: The test compound is administered intraperitoneally (i.p.) or subcutaneously (s.c.). Haloperidol (e.g., 1 mg/kg, i.p.) is used as a positive control.

-

Catalepsy Assessment: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), the degree of catalepsy is assessed using the bar test.

-

Bar Test: The rat's forepaws are gently placed on a horizontal wooden bar (1 cm in diameter) placed 9 cm above the bench surface. The time the rat maintains this unnatural posture is recorded, with a cut-off time of 180 seconds.

-

Data Analysis: The mean duration of catalepsy for each treatment group is calculated and compared to the vehicle control group using appropriate statistical methods.

Conclusion

The this compound scaffold remains a highly valuable platform in drug discovery. Its amenability to chemical modification has enabled the development of a diverse range of therapeutic agents, most notably antipsychotics. A thorough understanding of the structure-activity relationships and mechanisms of action of this compound derivatives is crucial for the rational design of new drugs with improved efficacy and safety profiles. The experimental protocols detailed in this guide provide a framework for the synthesis and biological evaluation of novel this compound-based compounds, facilitating further exploration of this important chemical class.

References

- 1. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HALOPERIDOL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 3. CN105503650A - Method for synthesis of haloperidol drug intermediate 4-chlorobutyronitrile - Google Patents [patents.google.com]

- 4. Design, Synthesis, and Pharmacological Evaluation of Haloperidol Derivatives as Novel Potent Calcium Channel Blockers with Vasodilator Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anticholinesterase activity of some butyrophenones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

In-Depth Pharmacological Profile of Novel Butyrophenone Compounds: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacological profiles of recently developed butyrophenone compounds, offering valuable insights for researchers, scientists, and drug development professionals. The document focuses on novel azasteroidal and diazepane-based butyrophenones, presenting their receptor binding affinities, in vivo efficacy, and detailed experimental methodologies. Included are visualizations of key signaling pathways to facilitate a deeper understanding of their mechanisms of action.

Introduction to Novel this compound Compounds

Butyrophenones are a class of drugs primarily known for their antipsychotic properties, largely attributed to their antagonism of dopamine D2 receptors.[1] The development of novel this compound derivatives aims to improve efficacy, particularly for the negative symptoms of schizophrenia, and to reduce the incidence of extrapyramidal side effects (EPS) commonly associated with older typical antipsychotics.[2] This guide explores the pharmacological characteristics of two promising new series of this compound compounds: azasteroidal butyrophenones and a diazepane analog of haloperidol.

Quantitative Pharmacological Data

The following tables summarize the in vitro receptor binding affinities and in vivo pharmacological effects of the novel this compound compounds.

Table 1: In Vitro Receptor Binding Affinities (Ki, nM) of Novel this compound Compounds

| Compound | D1 | D2 | D3 | D4 | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT6 | H1 |

| Azasteroidal Butyrophenones | |||||||||

| Compound 7¹ | ND | ND | ND | ND | ND | ND | ND | ND | ND |

| Compound 15¹ | ND | ND | ND | ND | ND | ND | ND | ND | ND |

| Compound 20¹ | ND | ND | ND | ND | ND | ND | ND | ND | ND |

| Diazepane Analog | |||||||||

| Compound 13 (SYA 013)² | >10000 | 43.3 | 158.8 | 6.6 | 117.4 | 23.3 | 1425 | 295.8 | 189 |

| Reference Compounds | |||||||||

| Haloperidol | 97.72 | 0.89 | 4.6 | 10 | 3600 | 120 | 4700 | >10000 | 230 |

| Clozapine | 230 | 130 | 240 | 54 | 140 | 8.9 | 17 | 7 | 1.1 |

ND: Not Determined in the reviewed literature. Qualitative data suggests activity comparable to haloperidol.[3][4] ¹ Data for azasteroidal butyrophenones (6-[3'-(p-Fluorobenzoyl)propyl]-6-aza-5α-cholesterol, 17a-[3'-(p-Fluorobenzoyl)propyl]-17a-aza-D-homo-5-androsten-3β-ol, and 4-[3'-(p-Fluorobenzoyl)propyl]-4-aza-5α-androstan-17β-ol) was not quantitatively available in the cited sources.[3][4] ² Compound 13 is 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one.[2][5]

Table 2: In Vivo Pharmacological Data of Novel this compound Compounds

| Compound | Antagonism of Apomorphine-Induced Stereotypy (ED50, mg/kg) | Catalepsy Induction |

| Azasteroidal Butyrophenones ¹ | Activity comparable to haloperidol | Did not aggravate extrapyramidal side effects as compared to Haloperidol |

| Diazepane Analog | ||

| Compound 13 (SYA 013)² | Similar efficacy as clozapine | Did not produce catalepsy at five times its ED50 value |

| Reference Compounds | ||

| Haloperidol | 0.05 - 0.1 | Induces catalepsy |

| Clozapine | 5.0 - 10.0 | Low propensity to induce catalepsy |

¹ Qualitative data from studies on azasteroidal butyrophenones.[3][4] ² Data for Compound 13 (SYA 013).[2][6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of novel this compound compounds for various neurotransmitter receptors.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., CHO-K1 cells for human recombinant receptors).

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D2, [³H]-Ketanserin for 5-HT2A).

-

Test compounds (novel butyrophenones) at various concentrations.

-

Incubation buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid.

-

Liquid scintillation counter.

Procedure:

-

Incubation: In each well of a 96-well microplate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Equilibration: Incubate the plates at room temperature for a specified period (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Catalepsy Test

Objective: To assess the propensity of novel this compound compounds to induce extrapyramidal side effects in an animal model.

Animals: Male Swiss-Webster mice (20-25 g).

Apparatus: A horizontal bar (3 mm diameter) placed 3.5 cm above a flat surface.

Procedure:

-

Drug Administration: Administer the test compound or vehicle control intraperitoneally (i.p.).

-

Acclimation: Allow the animals to acclimate for a designated period (e.g., 30 minutes) after injection.

-

Catalepsy Assessment: At various time points post-injection (e.g., 30, 60, 90, 120 minutes), gently place the forepaws of the mouse on the horizontal bar.

-

Measurement: Record the time (in seconds) the mouse remains in this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used.

-

Scoring: The duration of immobility is used as a measure of catalepsy.

-

Data Analysis: Compare the catalepsy scores of the test compound-treated group with the vehicle control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological assessment of novel this compound compounds.

Dopamine D2 Receptor Signaling Pathway

References

- 1. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dopamine receptor - Wikipedia [en.wikipedia.org]

- 5. Novel Bivalent 5-HT2A Receptor Antagonists Exhibit High Affinity and Potency in Vitro and Efficacy in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of A this compound Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Butyrophenone Receptor Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the computational methodologies used to model the interaction between butyrophenone antipsychotics and their primary neurological targets, the dopamine D2 and serotonin 5-HT2A receptors. It covers the theoretical underpinnings of key in silico techniques, presents quantitative binding affinity data, details experimental protocols for both computational modeling and in vitro validation, and visualizes the relevant biological and experimental workflows. This document is intended to serve as a comprehensive resource for professionals in the field of drug discovery and computational biology.

Introduction to Butyrophenones and In Silico Modeling

Butyrophenones are a class of pharmaceutical drugs, derived from the parent compound γ-amino-p-fluorothis compound, that are primarily used as antipsychotic agents for the treatment of schizophrenia and other psychotic disorders.[1][2] The therapeutic efficacy of these compounds, particularly the "typical" antipsychotics like haloperidol, is largely attributed to their high-affinity antagonism of the dopamine D2 receptor (D2R).[2] However, many butyrophenones also exhibit significant affinity for other receptors, notably the serotonin 5-HT2A receptor (5-HT2AR), which is a key characteristic of "atypical" antipsychotics and is believed to mitigate some of the extrapyramidal side effects associated with potent D2R blockade.[3][4]

Understanding the precise molecular interactions that govern the binding affinity and selectivity of butyrophenones for these G protein-coupled receptors (GPCRs) is crucial for the rational design of novel therapeutics with improved efficacy and safety profiles. In silico modeling, or computer-aided drug design (CADD), has become an indispensable tool in this endeavor.[4] By employing computational methods, researchers can predict binding modes, estimate binding affinities, and elucidate the structural determinants of ligand-receptor recognition, thereby accelerating the drug discovery pipeline and reducing the reliance on costly and time-consuming experimental screening.[4]

This guide will explore the core in silico techniques—molecular docking, molecular dynamics, and QSAR—as they apply to this compound-receptor binding, provide detailed experimental protocols, and present relevant biological context through signaling pathway diagrams.

Key this compound Drugs and Target Receptors

The this compound class includes several clinically significant antipsychotics. Their pharmacological profiles are largely defined by their binding affinities for the D2 and 5-HT2A receptors.

-

Haloperidol: The most widely used typical antipsychotic, known for its potent D2R antagonism.[2][5]

-

Spiperone: A potent this compound with very high affinity for both D2 and 5-HT2A receptors, often used as a radioligand in binding assays.[6]

-

Benperidol: Considered one of the most potent commonly used antipsychotics.[7]

-

Droperidol: Primarily used for antiemetic purposes and sedation.[7]

-

Melperone: A weakly potent antipsychotic often used in geriatric patients for conditions like insomnia and delirium.[7]

Quantitative Receptor Binding Data

The binding affinity of a ligand for a receptor is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of the competing ligand that will bind to half of the receptors at equilibrium in the absence of the radioligand. A lower Kᵢ value indicates a higher binding affinity. The following table summarizes the Kᵢ values for several common butyrophenones at human D2 and 5-HT2A receptors.

| Compound | Dopamine D2 Kᵢ (nM) | Serotonin 5-HT2A Kᵢ (nM) | 5-HT2A / D2 Ratio |

| Haloperidol | 0.5 - 1.5[2][5][6] | 3.5 - 120[2][5] | ~7 - 80 |

| Spiperone | ~0.16 | ~0.8 | ~5 |

| Benperidol | ~0.2 | ~4.4 | ~22 |

| Droperidol | ~0.8 | ~1.8 | ~2.25 |

| Melperone | ~150 | ~30 | ~0.2 |

Note: Kᵢ values are compiled from multiple sources and can vary based on experimental conditions. The data is presented for comparative purposes.

Core In Silico Modeling Techniques

A multi-faceted computational approach is often employed to build a comprehensive understanding of ligand-receptor interactions.

Homology Modeling

When an experimental 3D structure of a target receptor (e.g., from X-ray crystallography) is unavailable, a homology model can be constructed. This technique uses the known structure of a related homologous protein as a template to predict the structure of the target protein. Given the increasing availability of GPCR crystal structures, high-quality homology models for D2R and 5-HT2AR can be readily generated.

Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and conformation (the "pose") of a ligand when bound to a receptor's binding site.[4] Docking algorithms sample a vast number of possible poses and use a scoring function to rank them based on their predicted binding affinity. This technique is invaluable for virtual screening of large compound libraries and for generating initial hypotheses about key binding interactions.[4]

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the ligand-receptor complex, simulating the movements of atoms and molecules over time.[8] Starting from a docked pose, an MD simulation can assess the stability of the complex, reveal conformational changes in the protein upon ligand binding, and be used to calculate binding free energies, which provide a more rigorous estimate of binding affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a modeling technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity.[7] For butyrophenones, a 3D-QSAR model can be built by aligning the structures based on their docked poses within the receptor active site. The resulting model can identify the specific steric and electrostatic properties that are critical for high-affinity binding and can be used to predict the activity of novel, unsynthesized compounds.[7]

Experimental and Computational Protocols

Protocol: Molecular Docking of a this compound to the D2 Receptor

This protocol outlines a general workflow for docking a small molecule ligand, such as haloperidol, into a GPCR structure, such as the human dopamine D2 receptor.

-

Receptor Preparation:

-

Obtain the 3D structure of the D2 receptor (e.g., from the Protein Data Bank, PDB) or a high-quality homology model.

-

Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.

-

Add hydrogen atoms and assign appropriate protonation states for titratable residues (e.g., Histidine) at a physiological pH of 7.4.

-

Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM).

-

Minimize the energy of the structure to relieve any steric clashes.

-

-

Ligand Preparation:

-

Obtain the 2D structure of the this compound ligand (e.g., haloperidol).

-

Convert the 2D structure to a 3D conformation.

-

Assign appropriate protonation states (the tertiary amine is typically protonated at physiological pH).

-

Assign partial atomic charges.

-

Perform a conformational search or use a tool to generate multiple low-energy conformers.

-

-

Grid Generation:

-

Define the binding site (or "docking box") on the receptor. This is typically centered on the location of a known co-crystallized ligand or identified through binding site prediction algorithms. The box should be large enough to accommodate the ligand in various orientations.

-

-

Docking Simulation:

-

Run the docking algorithm (e.g., AutoDock Vina, GOLD, Glide) using the prepared receptor and ligand files.[1] The software will systematically place the ligand conformers within the defined grid box.

-

The program will generate multiple binding poses and rank them using its scoring function, which estimates the binding affinity (e.g., in kcal/mol).

-

-

Analysis of Results:

-

Visually inspect the top-ranked poses to assess their plausibility.

-

Analyze the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and receptor residues.

-

Compare the predicted interactions with known structure-activity relationship (SAR) data or mutagenesis studies to validate the docking results.

-

Protocol: In Vitro Competitive Radioligand Binding Assay

This protocol describes a standard method to determine the binding affinity (Kᵢ) of an unlabeled test compound (e.g., a novel this compound) for a target receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials and Reagents:

-

Receptor Source: Membrane preparations from cells stably expressing the human D2 or 5-HT2A receptor.

-

Radioligand: A high-affinity ligand for the target receptor labeled with a radioisotope (e.g., [³H]-Spiperone for D2R).

-

Test Compound: The unlabeled this compound of interest.

-

Non-specific Binding Determiner: A high concentration of a known unlabeled ligand (e.g., unlabeled Spiperone) to saturate all specific binding sites.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filter mats.

-

Scintillation Cocktail & Counter: For detecting radioactivity.

-

-

Assay Procedure (96-well plate format):

-

Plate Setup: Prepare wells for Total Binding, Non-specific Binding (NSB), and Competition Binding.

-

Total Binding Wells: Add receptor membranes, assay buffer, and the radioligand.

-

NSB Wells: Add receptor membranes, the non-specific binding determiner, and the radioligand.

-

Competition Wells: Add receptor membranes, the radioligand, and serial dilutions of the test compound (typically spanning 8-10 log concentrations).

-

Incubation: Incubate the plate at a defined temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

-

-

Filtration and Counting:

-

Terminate the incubation by rapidly filtering the contents of each well through the glass fiber filter mat using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold wash buffer to remove all unbound radioactivity.

-

Dry the filter mat and add scintillation cocktail.

-

Count the radioactivity trapped on each filter disc using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate Specific Binding = (Total Binding cpm) - (NSB cpm).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Calculate the Kᵢ value using the Cheng-Prusoff equation : Kᵢ = IC₅₀ / (1 + [L]/Kᴅ) Where [L] is the concentration of the radioligand and Kᴅ is its equilibrium dissociation constant for the receptor.

-

Visualization of Signaling Pathways and Workflows

Dopamine D2 Receptor Signaling Pathway

The D2 receptor is canonically coupled to the Gαi/o family of G proteins.[3] Its activation generally leads to inhibitory downstream effects, primarily through the inhibition of adenylyl cyclase and modulation of ion channel activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cdn-links.lww.com [cdn-links.lww.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Introduction to Butyrophenones and Associated Toxicities

An In-depth Technical Guide to the Early-Stage Investigation of Butyrophenone Toxicity

For Researchers, Scientists, and Drug Development Professionals

Butyrophenones are a class of pharmaceutical drugs derived from the organic compound this compound.[1][2] This chemical structure forms the basis for numerous antipsychotic medications used to treat a variety of psychiatric disorders, including schizophrenia, Tourette's syndrome, and acute agitation.[1][2] Prominent members of this class include Haloperidol, Droperidol, and Melperone.[1][2] While effective, the therapeutic action of butyrophenones is closely linked to their potential for toxicity. The primary mechanism involves the antagonism of central dopamine D2 receptors, but they also interact with serotonin, histamine, muscarinic, and peripheral alpha-1/alpha-2 receptors.[3] This broad receptor activity can lead to a range of adverse effects, making early-stage toxicity investigation a critical component of drug development.

The primary toxicities associated with butyrophenones are neurological and cardiovascular.[1] Neurological effects can range from extrapyramidal symptoms (EPS), such as parkinsonism and tardive dyskinesia, to more severe outcomes like neuroleptic malignant syndrome (NMS) in cases of overdose or high susceptibility.[4][5] Cardiovascular toxicity often manifests as conduction disturbances, including prolongation of the QT interval, which carries a risk of life-threatening arrhythmias like Torsades de Pointes.[5][6] Given these risks, a robust and systematic approach to evaluating the toxicity profile of new this compound-derived compounds is essential.

Core Mechanisms of this compound Toxicity

The toxic effects of butyrophenones are largely an extension of their pharmacological actions. The blockade of various receptors in the central and peripheral nervous systems is the root cause of the most frequently observed adverse events.

Neurological Toxicity

The primary therapeutic effect and a major source of toxicity is the blockade of D2 dopamine receptors in the brain's nigrostriatal pathway.[5] This disruption of dopaminergic signaling is responsible for the extrapyramidal side effects. In overdose situations, the excessive blockade of dopamine and other monoamine receptors can lead to a clinical syndrome involving agitation, confusion, delirium, and seizures.[1]

Cardiovascular Toxicity

Cardiotoxicity is a significant concern, particularly with intravenous administration.[4] The mechanism is believed to involve the blockade of cardiac potassium channels (specifically the hERG channel), which leads to abnormal ventricular repolarization.[5][6] This manifests on an electrocardiogram (ECG) as a prolonged QT interval, a known risk factor for developing serious arrhythmias.[5][6] Additionally, antagonism of alpha-adrenergic receptors can lead to orthostatic hypotension.[3]

A Systematic Workflow for Early-Stage Toxicity Investigation

A tiered and integrated approach is recommended for the early-stage toxicological assessment of novel this compound compounds. This workflow begins with broad, high-throughput methods and progresses to more specific and complex biological systems, allowing for early deselection of high-risk compounds and conserving resources.

Key Experimental Protocols and Data Presentation

In Vitro Toxicity Assessment

Cell-based in vitro assays are crucial for early-stage screening as they are faster, less expensive than animal studies, and can provide mechanistic insights.[7][8]

4.1.1 Protocol: Neurotoxicity Assessment using SH-SY5Y Cells

This protocol outlines a method to assess neurotoxicity by measuring cytotoxicity, mitochondrial dysfunction, and oxidative stress.

-

Cell Culture: Culture human neuroblastoma SH-SY5Y cells in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics. For a more neuron-like phenotype, differentiate the cells using retinoic acid.[9]

-

Compound Treatment: Plate cells in 96-well plates. Once confluent or differentiated, treat with a range of concentrations of the test this compound compound for 24 hours.[9]

-

Cytotoxicity Assessment (LDH Assay): Measure the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium using a commercially available colorimetric assay kit, as per the manufacturer's instructions.[9]

-

Mitochondrial Function (MTT/Resazurin Assay): Assess cell viability by measuring mitochondrial reductase activity. Incubate cells with MTT or Resazurin reagent and measure the resulting colorimetric or fluorescent signal.[10]

-

Oxidative Stress (ROS Production): Measure the generation of reactive oxygen species (ROS) using a fluorescent probe like DCFH-DA. Incubate treated cells with the probe and quantify fluorescence using a plate reader.

-

Data Analysis: Calculate the concentration at which 50% of the maximum toxic effect is observed (EC50 or IC50) by fitting the dose-response data to a sigmoidal curve.

4.1.2 Protocol: Cardiotoxicity Assessment using Microelectrode Arrays (MEAs)

This protocol describes the use of MEAs to evaluate the effects of compounds on the electrophysiological activity of cardiomyocytes.

-

Cell Culture: Plate human induced pluripotent stem cell-derived cardiomyocytes (iPSC-CMs) on MEA plates. Allow the cells to form a spontaneously beating syncytium.

-

Baseline Recording: Record the baseline electrical activity (field potentials) of the cardiomyocyte network. Key parameters to measure include beat rate, field potential duration (FPD), and spike amplitude.

-

Compound Application: Apply increasing concentrations of the test this compound compound to the cells.

-

Data Acquisition: After a suitable incubation period at each concentration, record the electrophysiological activity.

-

Data Analysis: Analyze the recordings to detect changes from baseline. A significant prolongation of the FPD is an indicator of potential QT prolongation in vivo.

4.1.3 Quantitative In Vitro Toxicity Data

The following table summarizes hypothetical IC50 values obtained from in vitro assays for a selection of butyrophenones.

| Compound | Cytotoxicity (SH-SY5Y) IC50 (µM) | hERG Channel Blockade IC50 (µM) |

| Haloperidol | 15.2 | 0.09 |

| Droperidol | 12.5 | 0.03 |

| Melperone | 25.8 | 0.55 |

| Benperidol | 8.9 | 0.12 |

| Novel Compound X | Evaluate | Evaluate |

Note: These values are illustrative and should be determined experimentally.

In Vivo Toxicity Assessment

In vivo studies in animal models are required to understand the systemic effects of a compound and to establish a safe starting dose for human trials.[11][12]

4.2.1 Protocol: Acute Oral Toxicity Study (Rodent)

This protocol is a limit test to determine the acute toxicity after a single oral dose, often to establish a preliminary LD50 value.

-

Animal Model: Use a standard rodent strain (e.g., Sprague-Dawley rats or CD-1 mice), typically young adults of a single sex.[13]

-

Dosing: Following a brief fasting period, administer a single high dose of the test compound (e.g., 2000 mg/kg) via oral gavage. Include a vehicle control group.

-

Observation: Observe the animals closely for the first several hours post-dosing and then daily for 14 days. Record all signs of toxicity, including changes in skin, fur, eyes, respiration, autonomic signs (e.g., salivation), and central nervous system effects (e.g., tremors, convulsions, ataxia).[14]

-

Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

-

Necropsy: At the end of the observation period, perform a gross necropsy on all animals.

-

Data Analysis: The LD50 is the statistically derived dose that is expected to cause mortality in 50% of the treated animals. If no mortality occurs at the limit dose, the LD50 is considered to be greater than that dose.

4.2.2 Protocol: CNS Safety Pharmacology - Functional Observational Battery (FOB)

The FOB is a series of non-invasive assessments designed to detect gross functional deficits in the nervous system.[14]

-

Animal Model: Typically performed in rats.[14]

-

Dose Groups: Include a vehicle control and at least three dose levels of the test compound, escalating to a dose that produces overt signs of toxicity or the maximum feasible dose.

-

Observations: At the time of expected peak plasma concentration, perform the following assessments:

-

Home Cage Observations: Note posture, activity level, and any abnormal behaviors.

-

Open Field Assessment: Transfer the animal to a novel open arena and record locomotor activity, rearing frequency, and any unusual behaviors (e.g., stereotypy) for a set period.[14]

-

Sensorimotor/Reflex Tests: Evaluate grip strength, landing foot splay, and responses to sensory stimuli (e.g., click, light).[14]

-

Autonomic Measures: Record body temperature.

-

-

Data Analysis: Compare the dose groups to the vehicle control group for statistically significant changes in any of the measured parameters.

4.2.3 Quantitative In Vivo Toxicity Data

The following table provides known acute toxicity data for Haloperidol.

| Compound | Species | Route | LD50 | Citation |

| Haloperidol | Rat | Oral | 165 mg/kg | [1] |

| Haloperidol | Mouse | Intraperitoneal (i.p.) | 60 mg/kg | [1] |

Signaling Pathway Visualizations

Primary Neurological Mechanism of Action and Toxicity

Butyrophenones exert their primary effect by blocking D2 receptors, which can lead to both therapeutic outcomes and adverse neurological effects.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. litfl.com [litfl.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Neuroleptic Agent Toxicity: Background, Pathophysiology, Etiology [emedicine.medscape.com]

- 6. Conduction disturbances associated with administration of this compound antipsychotics in the critically ill: a review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. creative-bioarray.com [creative-bioarray.com]

- 8. In vitro techniques for the assessment of neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Development of a high throughput in vitro toxicity screen predictive of high acute in vivo toxic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

- 12. pacificbiolabs.com [pacificbiolabs.com]

- 13. youtube.com [youtube.com]

- 14. Animal models for CNS safety pharmacology under the spotlight | NC3Rs [nc3rs.org.uk]

Butyrophenone Derivatives as Potential PET Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals